molecular formula C10H15N5O10P2S B14453247 Guanosine 5'-O-(1-thiodiphosphate) CAS No. 71783-24-9

Guanosine 5'-O-(1-thiodiphosphate)

Cat. No.: B14453247
CAS No.: 71783-24-9
M. Wt: 459.27 g/mol
InChI Key: BMFDWNNPPWNUAM-PIORMBHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanosine 5'-O-(1-thiodiphosphate) (GDPαS) is a sulfur-substituted GDP analog in which a sulfur atom replaces the oxygen atom at the α-phosphate position (between the β- and γ-phosphates in GTP analogs). This substitution confers resistance to hydrolysis by phosphatases and nucleotidases, making it a stable tool for studying GTP-binding protein (G-protein) dynamics . GDPαS is synthesized chemically as a mixture of diastereomers (SP and RP configurations) and can be enzymatically resolved using kinases such as phosphoglycerate kinase or succinyl-CoA synthetase . Its primary use lies in probing nucleotide-dependent enzymatic pathways, particularly those involving G-protein-coupled receptors (GPCRs) and adenylate cyclase regulation.

Properties

CAS No.

71783-24-9

Molecular Formula

C10H15N5O10P2S

Molecular Weight

459.27 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] dihydrogen phosphate

InChI

InChI=1S/C10H15N5O10P2S/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-27(22,28)25-26(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,28)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-,27?/m1/s1

InChI Key

BMFDWNNPPWNUAM-PIORMBHWSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=S)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanosine 5’-O-(1-thiodiphosphate) typically involves the thiophosphorylation of guanosine diphosphate. One common method includes the reaction of guanosine diphosphate with thiophosphoryl chloride under controlled conditions to introduce the sulfur atom into the diphosphate group . The reaction is usually carried out in an anhydrous solvent such as acetonitrile, and the product is purified using chromatographic techniques.

Industrial Production Methods

Industrial production of guanosine 5’-O-(1-thiodiphosphate) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process is optimized to handle large volumes, often employing high-performance liquid chromatography (HPLC) for final product isolation .

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-O-(1-thiodiphosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Guanosine 5'-O-(2-Thiodiphosphate) (GDPβS)

GDPβS replaces the oxygen atom at the β-phosphate position (between the α- and γ-phosphates in GTP analogs). Key differences include:

  • Enzymatic Interactions : GDPβS acts as a competitive inhibitor of GTP-stimulated adenylate cyclase, with an inhibition constant ($K_i$) of 0.4 µM in turkey erythrocyte membranes . Unlike GDPαS, GDPβS exhibits partial agonism in liver and parotid systems, enhancing hormone-stimulated adenylate cyclase activity by ~20–30% .
  • Functional Effects: GDPβS delays G-protein activation in cells by ~15–20 minutes, likely due to intracellular conversion to GTPβS, which mimics GTPγS (a non-hydrolysable GTP analog) .

Table 1: Key Properties of GDPαS vs. GDPβS

Property GDPαS GDPβS
Sulfur Position α-phosphate β-phosphate
Hydrolysis Resistance High High
Adenylate Cyclase Role Precursor for GTPαS Inhibitor/Partial Agonist
G-Protein Activation Indirect via GTPαS Delayed activation

Guanosine 5'-O-(1-Thiotriphosphate) (GTPαS)

GTPαS, synthesized from GDPαS, is a non-hydrolysable GTP analog used to stabilize G-protein active states.

  • Synthesis : GTPαS is enzymatically generated from GDPαS using phosphoglycerate kinase .
  • Function : It activates phospholipase C (PLC) and inhibits adenylate cyclase at low concentrations (10 µM–0.5 mM) but activates adenylate cyclase at higher concentrations (>0.5 mM) .

Guanosine 5'-O-(3-Thiotriphosphate) (GTPγS)

GTPγS replaces the oxygen at the γ-phosphate position and is a gold-standard G-protein activator.

  • Mechanism : Directly activates Gα subunits, bypassing receptor-mediated signaling. In CCL39 fibroblasts, GTPγS stimulates PLC and enhances fibroblast growth factor (FGF)-induced DNA synthesis .
  • Potency: GTPγS exhibits a 4-fold increase in phosphatidylinositol 4,5-bisphosphate (PIP2) hydrolysis compared to GDPαS derivatives .

Table 2: Functional Comparison of GDPαS Derivatives and GTPγS

Compound G-Protein Activation PLC Stimulation Adenylate Cyclase Modulation
GDPαS Indirect None None
GTPαS Direct Moderate Biphasic (inhibition/activation)
GTPγS Direct Strong Baseline activation at high concentrations

Guanosine 5'-O-(β,γ-Methylene)triphosphate (GMP-PCP)

A non-hydrolysable GTP analog with a methylene group replacing the oxygen between β- and γ-phosphates.

  • Research Use : Less commonly used than GTPγS due to narrower applicability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.